molecular formula C9H6BrClO B8502770 2-(Bromomethyl)-5-chlorobenzofuran

2-(Bromomethyl)-5-chlorobenzofuran

Cat. No.: B8502770
M. Wt: 245.50 g/mol
InChI Key: YAXVJPLTIWGXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-5-chlorobenzofuran is a useful research compound. Its molecular formula is C9H6BrClO and its molecular weight is 245.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-1-benzofuran

InChI

InChI=1S/C9H6BrClO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2

InChI Key

YAXVJPLTIWGXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 34 (160 mg, 0.89 mmol) was dissolved in EtOH (5 mL). NaBH4 (36 mg, 0.98 mmol) was added portionwise at 0° C., with vigorous stirring. The suspension was stirred at 0° C. for 15 min and then at room temperature for 1.5 h. Solvent was evaporated off in-vacuo. The resulting crude alcohol residue was dissolved in toluene (5 mL) and the solution was cooled to 0° C. PBr3 (92 μL, 0.98 mmol) was added dropwise over 10 min. The mixture was then brought up to room temperature and stirred for 1 h. The solvent was evaporated off in-vacuo. The residue was adsorbed on silica gel and purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 35 (128 mg, 57%) as an oil. 1H NMR (500 MHz, CDCl3): δ: 7.48 (1H, d, J=2.05 Hz, ArH), 7.37 (1H, d, J=8.70, ArH), 7.25 (1H, dd, J=8.80 & 2.05 Hz ArH), 6.68 (1H, s, ArH), 4.55 (2H, s, 2-CH2).
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
36 mg
Type
reactant
Reaction Step Two
Name
Quantity
92 μL
Type
reactant
Reaction Step Three
Name
Yield
57%

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